

An In-depth Technical Guide to H2N-PEG8-Hydrazide: Chemical Properties and Structure

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Compound of Interest		
Compound Name:	H2N-PEG8-Hydrazide	
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This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **H2N-PEG8-Hydrazide**, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties and Structure

H2N-PEG8-Hydrazide is a hydrophilic linker molecule featuring a terminal primary amine (H2N) and a hydrazide (-NHNH2) group, separated by an eight-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and biocompatibility, while the terminal functional groups allow for specific and controlled conjugation reactions.

Chemical Structure

The structure of **H2N-PEG8-Hydrazide** consists of a flexible PEG chain that reduces steric hindrance and improves the pharmacokinetic properties of conjugated molecules.



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Figure 1: Chemical structure of H2N-PEG8-Hydrazide.

Quantitative Data Summary

The following tables summarize the key quantitative data for **H2N-PEG8-Hydrazide** and its common precursor, Amino-PEG8-t-Boc-hydrazide.

Table 1: Physicochemical Properties of H2N-PEG8-Hydrazide

Property	Value	Source
Molecular Formula	C19H41N3O9	[1]
Molecular Weight	455.54 g/mol	[1]
Purity	≥95%	[1]
Appearance	White to off-white solid	
Storage	-20°C, desiccated	

Table 2: Solubility Profile of Amino-PEG Linkers

Solvent	Solubility	Source
Water	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Dimethylformamide (DMF)	Soluble	
Dichloromethane (DCM)	Soluble	

Table 3: Properties of the Boc-Protected Precursor (Amino-PEG8-t-Boc-hydrazide)



Property	Value	Source
Molecular Formula	C24H49N3O11	
Molecular Weight	555.67 g/mol	_
Purity	>96%	_
CAS Number	1334169-96-8	-

Reactivity and Mechanism of Action

The primary utility of **H2N-PEG8-Hydrazide** lies in the reactivity of its terminal hydrazide group towards carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is particularly effective for conjugating molecules to glycoproteins, where the vicinal diols of sugar residues can be oxidized to generate reactive aldehydes. The hydrazone bond is notably pH-sensitive, remaining stable at neutral pH but susceptible to hydrolysis under acidic conditions, a feature that can be exploited for controlled release in acidic environments like endosomes or tumors.



Reactants R-NH-NH2 (H2N-PEG8-Hydrazide) Nucleophilic Attack (pH 5-7) Intermediate R-NH-NH-C(OH)H-R' Dehydration Product R-N=N-CH-R' (Hydrazone) H2O

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Figure 2: Reaction mechanism of hydrazide and aldehyde to form a hydrazone bond.

Experimental Protocols

This section provides detailed methodologies for the use of **H2N-PEG8-Hydrazide** in bioconjugation, including the deprotection of its Boc-protected precursor and conjugation to glycoproteins.

Protocol 1: Deprotection of Amino-PEG8-t-Bochydrazide

The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide can be removed under acidic conditions to yield the reactive **H2N-PEG8-Hydrazide**.

Materials:



- Amino-PEG8-t-Boc-hydrazide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware

Procedure:

- Dissolve Amino-PEG8-t-Boc-hydrazide in DCM.
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
- Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate
 in vacuo to obtain the deprotected H2N-PEG8-Hydrazide.

Protocol 2: Conjugation of H2N-PEG8-Hydrazide to a Glycoprotein



This protocol describes the site-specific conjugation of **H2N-PEG8-Hydrazide** to a glycoprotein through its carbohydrate moieties.

Materials:

- Glycoprotein (e.g., antibody)
- H2N-PEG8-Hydrazide
- Sodium meta-periodate (NaIO₄)
- Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
- Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycine, pH 5.5
- Aniline (optional catalyst)
- Desalting column (e.g., Sephadex G-25)
- DMSO (for dissolving the hydrazide)

Procedure:

Part A: Oxidation of Glycoprotein

- Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer (e.g., 20 mM).
- Dissolve the glycoprotein in the Oxidation Buffer to a concentration of 1-10 mg/mL.
- Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
- Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
- Quench the reaction by adding the Quenching Solution and incubating for 5 minutes.





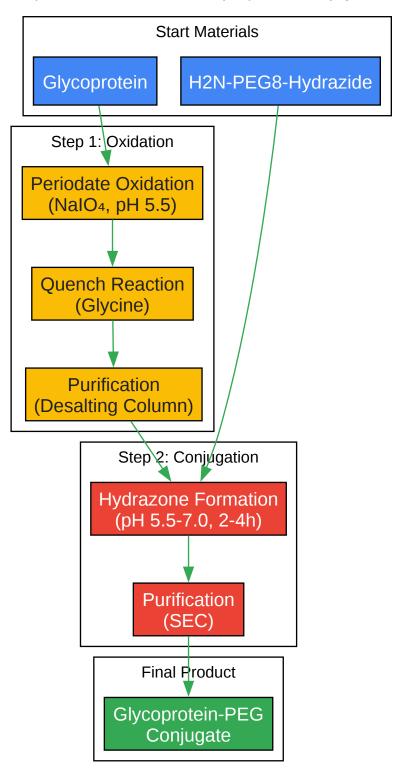


 Remove excess periodate and quenching reagents by passing the solution through a desalting column equilibrated with the Conjugation Buffer.

Part B: Hydrazone Formation

- Prepare a stock solution of **H2N-PEG8-Hydrazide** in DMSO (e.g., 50 mM).
- Add a 20-50 molar excess of the H2N-PEG8-Hydrazide solution to the oxidized glycoprotein solution.
- (Optional) For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
- Purify the resulting glycoprotein-PEG conjugate from excess reagents using a desalting column or size-exclusion chromatography.





Experimental Workflow for Glycoprotein Conjugation

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Figure 3: A logical workflow for the bioconjugation of **H2N-PEG8-Hydrazide** to a glycoprotein.



Conclusion

H2N-PEG8-Hydrazide is a versatile and valuable tool for researchers in drug development and related fields. Its defined structure, hydrophilicity, and specific reactivity with carbonyls make it an excellent choice for creating well-defined bioconjugates. The pH-sensitive nature of the resulting hydrazone bond offers an additional layer of control for applications requiring triggered release. The protocols and data presented in this guide provide a solid foundation for the successful application of **H2N-PEG8-Hydrazide** in various research and development endeavors.

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